(3E)-N-(2-methoxy-5-methylphenyl)-3-{2-[oxo(propan-2-ylamino)acetyl]hydrazinylidene}butanamide
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Overview
Description
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(PROPAN-2-YL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxy group, a methyl group, and a carbamoylformamido group, making it a subject of interest for researchers.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(PROPAN-2-YL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of 2-methoxy-5-methylphenyl isocyanate, which is then reacted with other reagents under controlled conditions to form the final product .
Industrial Production Methods
Industrial production of this compound requires optimization of reaction conditions to ensure high yield and purity. Techniques such as flow chemistry and microwave-assisted synthesis are often employed to scale up the production while maintaining the quality of the compound .
Chemical Reactions Analysis
Types of Reactions
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(PROPAN-2-YL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, sodium borohydride for reduction, and halogens for substitution reactions. The conditions vary depending on the desired reaction, but they generally involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce amine derivatives .
Scientific Research Applications
(3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(PROPAN-2-YL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of certain diseases.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(PROPAN-2-YL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or induction of cell death in cancer cells .
Comparison with Similar Compounds
Similar Compounds
2-Methoxy-5-methylphenyl isothiocyanate: Shares a similar methoxy and methyl group structure but differs in its functional groups.
2-Methoxyphenyl isocyanate: Similar in structure but lacks the carbamoylformamido group.
Uniqueness
What sets (3E)-N-(2-METHOXY-5-METHYLPHENYL)-3-({[(PROPAN-2-YL)CARBAMOYL]FORMAMIDO}IMINO)BUTANAMIDE apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C17H24N4O4 |
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Molecular Weight |
348.4 g/mol |
IUPAC Name |
N'-[(E)-[4-(2-methoxy-5-methylanilino)-4-oxobutan-2-ylidene]amino]-N-propan-2-yloxamide |
InChI |
InChI=1S/C17H24N4O4/c1-10(2)18-16(23)17(24)21-20-12(4)9-15(22)19-13-8-11(3)6-7-14(13)25-5/h6-8,10H,9H2,1-5H3,(H,18,23)(H,19,22)(H,21,24)/b20-12+ |
InChI Key |
FHNWXMSFJNAITL-UDWIEESQSA-N |
Isomeric SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)C/C(=N/NC(=O)C(=O)NC(C)C)/C |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CC(=NNC(=O)C(=O)NC(C)C)C |
Origin of Product |
United States |
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